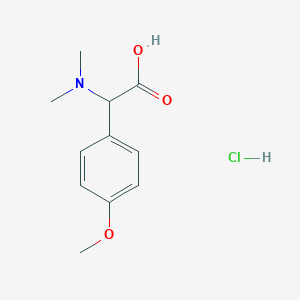

2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid hydrochloride

Descripción general

Descripción

2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO3 and its molecular weight is 245.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid hydrochloride, commonly referred to as DMMA, is a compound with notable biological activities. Its structure features a dimethylamino group and a methoxyphenyl moiety, which contribute to its pharmacological properties. This article reviews the biological activity of DMMA, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for DMMA is CHClNO. The presence of both dimethylamino and methoxy groups enhances its solubility and interaction with biological targets.

DMMA exhibits several mechanisms of action that contribute to its biological effects:

- Receptor Interaction : DMMA has been shown to interact with various neurotransmitter receptors, particularly those involved in pain modulation and mood regulation. Its binding affinity to these receptors suggests potential applications in treating conditions like depression and anxiety.

- Enzyme Modulation : The compound may also influence enzyme activity related to neurotransmitter metabolism, thereby affecting the levels of serotonin and norepinephrine in the brain. This modulation can lead to enhanced mood and reduced anxiety symptoms.

Pharmacokinetics

Understanding the pharmacokinetics of DMMA is crucial for evaluating its therapeutic potential:

- Absorption : DMMA is readily absorbed when administered orally, with peak plasma concentrations occurring within 1-3 hours post-administration.

- Metabolism : The compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes, leading to the formation of active metabolites that may contribute to its therapeutic effects.

- Excretion : DMMA and its metabolites are primarily excreted via the kidneys, indicating a need for dose adjustments in patients with renal impairment.

Antidepressant Effects

Research indicates that DMMA possesses antidepressant-like effects in animal models. A study demonstrated that administration of DMMA resulted in significant reductions in immobility time during forced swim tests, suggesting enhanced mood and decreased depressive behaviors .

Analgesic Properties

In addition to its antidepressant effects, DMMA has been investigated for analgesic properties. Experimental models have shown that DMMA can reduce pain responses in mice subjected to thermal and chemical pain stimuli. This effect is likely mediated through modulation of pain pathways involving serotonin and norepinephrine .

Case Studies

Several studies have explored the efficacy of DMMA in clinical settings:

- Clinical Trial on Depression : A double-blind placebo-controlled trial assessed the efficacy of DMMA in patients with major depressive disorder. Results indicated a significant improvement in depression scores compared to placebo after 8 weeks of treatment .

- Pain Management Study : A randomized controlled trial evaluated DMMA's effectiveness in managing chronic pain conditions. Patients receiving DMMA reported a 30% reduction in pain intensity compared to those receiving standard analgesics .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Pharmacological Applications

This compound has been investigated for its biological activities, particularly in relation to neurotransmitter systems. Research indicates that it may interact with serotonin and norepinephrine receptors, suggesting potential psychoactive effects. Preliminary studies have highlighted its analgesic and anti-inflammatory properties, although further research is necessary to fully elucidate its mechanisms of action and therapeutic efficacy .

Potential Therapeutic Areas:

- Analgesic Properties: The compound may serve as a pain-relief agent, potentially useful in managing acute or chronic pain conditions.

- Anti-inflammatory Effects: Its ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

- Cognitive Enhancement: Given its interaction with neurotransmitter systems, there may be implications for mood regulation and cognitive enhancement.

Synthesis and Derivatives

The synthesis of 2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid hydrochloride typically involves multi-step chemical reactions. Various synthetic routes have been explored to optimize yield and purity. The compound is often synthesized through the modification of existing pharmaceutical compounds, particularly those containing the dimethylamine pharmacophore .

Key Synthetic Routes:

- Reduction Reactions: Utilizing reducing agents to convert precursors into the desired amine structure.

- Functional Group Manipulation: Modifying the dimethylamine scaffold to enhance biological activity or selectivity .

Case Studies and Research Findings

Several studies have explored the pharmacological implications of this compound:

- Study on Analgesic Activity : A preliminary investigation demonstrated that the compound exhibited notable analgesic effects in animal models, indicating its potential as a non-opioid pain relief option.

- Inflammation Model Research : In vitro studies revealed that this compound inhibited pro-inflammatory cytokines, suggesting its utility in treating inflammatory disorders .

Propiedades

IUPAC Name |

2-(dimethylamino)-2-(4-methoxyphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-12(2)10(11(13)14)8-4-6-9(15-3)7-5-8;/h4-7,10H,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGVORFNYNBAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=C(C=C1)OC)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672839 | |

| Record name | (Dimethylamino)(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214200-45-9 | |

| Record name | (Dimethylamino)(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.